2,4,6-Tribromoresorcinol is a brominated derivative of resorcinol, which is a dihydroxybenzene. While the provided papers do not directly discuss 2,4,6-Tribromoresorcinol, they do provide insights into the biological activities of structurally related compounds, which can be useful in understanding the potential mechanisms and applications of 2,4,6-Tribromoresorcinol. For instance, the inhibition of the Nrf2 transcription factor by the alkaloid trigonelline suggests that similar compounds might also modulate this pathway, which is crucial in cancer development and chemoresistance1. Additionally, the novel class of VEGF-R2 tyrosine kinase inhibitors based on the 2-hydroxy-4,6-diamino-[1,3,5]triazines structure indicates that brominated analogs could potentially exhibit similar inhibitory effects on angiogenesis2. Lastly, the induction of aromatase activity by 2-chloro-s-triazine herbicides highlights the potential endocrine-disrupting properties that could be shared by brominated triazines3.
The potential applications of 2,4,6-Tribromoresorcinol span across various fields, primarily in medicine and agriculture. In medicine, based on the inhibition of Nrf2 and the subsequent sensitization of cancer cells to apoptosis, 2,4,6-Tribromoresorcinol could be explored as an adjuvant in chemotherapy to overcome drug resistance1. The possible antiangiogenic properties inferred from the activity of related triazines suggest that 2,4,6-Tribromoresorcinol could be developed as an anticancer agent targeting tumor vasculature2. In agriculture, the structural similarity to triazine herbicides indicates that 2,4,6-Tribromoresorcinol might be used as a herbicide, although its potential endocrine-disrupting effects would need careful consideration3. Additionally, the modulation of estrogen synthesis implies possible applications in the management of hormone-dependent conditions.
The mechanism of action of 2,4,6-Tribromoresorcinol can be inferred from the activities of structurally related compounds. The inhibition of Nrf2 by trigonelline leads to decreased expression of proteasomal genes and reduced proteasome activity, thereby enhancing the sensitivity of cancer cells to apoptosis1. This suggests that 2,4,6-Tribromoresorcinol could potentially act as an Nrf2 pathway modulator. Similarly, the inhibition of VEGF-R2 tyrosine kinase by 2-hydroxy-4,6-diamino-[1,3,5]triazines implies that 2,4,6-Tribromoresorcinol might interfere with angiogenesis, which is a critical process in tumor growth and metastasis2. Furthermore, the induction of aromatase by 2-chloro-s-triazine herbicides suggests that 2,4,6-Tribromoresorcinol could influence estrogen synthesis, with implications for endocrine function and possibly cancer promotion3.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6